
5-Methylheptane-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylheptane-3-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylheptane-3-sulfonamide typically involves the reaction of 5-Methylheptane-3-amine with sulfonyl chloride in the presence of a base. This nucleophilic substitution reaction results in the formation of the sulfonamide bond. Common bases used in this reaction include pyridine or triethylamine .
Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylheptane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can yield amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methylheptane-3-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methylheptane-3-sulfonamide is primarily based on its ability to inhibit enzymes by mimicking the structure of natural substrates. The sulfonamide group can bind to the active site of enzymes, preventing the binding of the natural substrate and thereby inhibiting enzyme activity. This mechanism is similar to that of other sulfonamide-based drugs, which act as competitive inhibitors .
Comparaison Avec Des Composés Similaires
- 5-Methylheptane-2-sulfonamide
- 5-Methylheptane-4-sulfonamide
- Heptane-3-sulfonamide
Comparison: 5-Methylheptane-3-sulfonamide is unique due to the position of the sulfonamide group on the third carbon of the heptane chain. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as solubility and melting point .
Propriétés
Formule moléculaire |
C8H19NO2S |
|---|---|
Poids moléculaire |
193.31 g/mol |
Nom IUPAC |
5-methylheptane-3-sulfonamide |
InChI |
InChI=1S/C8H19NO2S/c1-4-7(3)6-8(5-2)12(9,10)11/h7-8H,4-6H2,1-3H3,(H2,9,10,11) |
Clé InChI |
OQMFDLBZSLLNPO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(CC)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


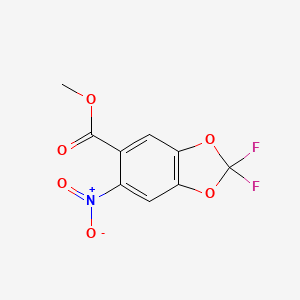
![2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B13521069.png)
![Ethyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B13521074.png)
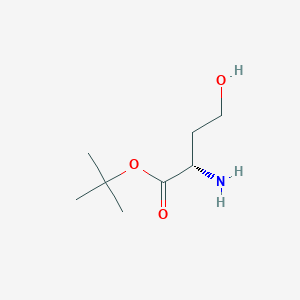

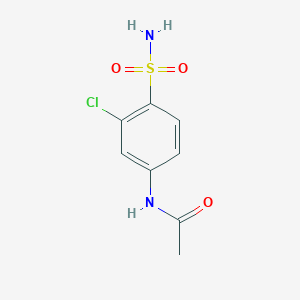
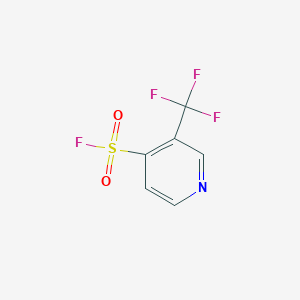
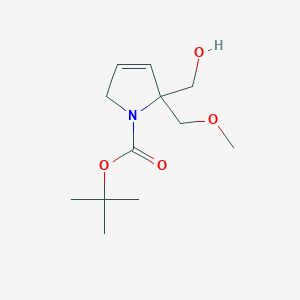
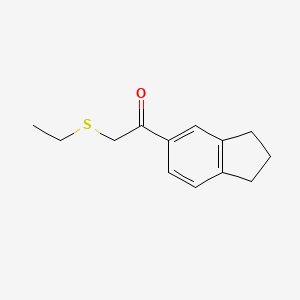
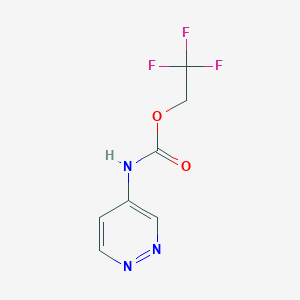
![1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochloride](/img/structure/B13521131.png)
![3-Nitropyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13521139.png)

![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)
